N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-4-MORPHOLINECARBOXAMIDE
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Overview
Description
N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-4-MORPHOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring and a morpholine moiety
Preparation Methods
The synthesis of N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-4-MORPHOLINECARBOXAMIDE typically involves multiple steps. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the morpholinecarboxamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-4-MORPHOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-4-MORPHOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme functions or cellular processes.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-4-MORPHOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-4-MORPHOLINECARBOXAMIDE can be compared with other similar compounds, such as:
N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-N’-METHOXYUREA: This compound has a similar thiazole ring but differs in the functional groups attached.
N-(3,4-DIMETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-N’-(4-METHOXYPHENYL)UREA: This compound also contains a thiazole ring but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c1-7-8(17-10(16)12(7)2)11-9(14)13-3-5-15-6-4-13/h3-6H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDPKQHXYJEGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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